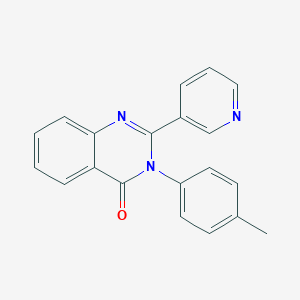
3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including cancer research, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone is not fully understood. However, it has been proposed that it exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It has also been suggested that it may act as an inhibitor of various enzymes, including topoisomerase and HDAC.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation, and improve cognitive function. Additionally, it has also been found to inhibit the proliferation of smooth muscle cells, which may have implications for the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone for lab experiments is its potential therapeutic applications in various fields, including cancer research, inflammation, and neurological disorders. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research of 3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone. One potential direction is the development of novel analogs with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs. Furthermore, more studies are needed to explore the potential therapeutic applications of this compound in other fields, such as cardiovascular diseases and autoimmune disorders.
Méthodes De Synthèse
The synthesis of 3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone involves a multi-step process that includes the condensation of 4-methylbenzaldehyde with 2-aminopyridine, followed by cyclization with 2-cyanobenzamide. The final product is obtained by the reduction of the nitrile group to an amine using sodium borohydride.
Applications De Recherche Scientifique
3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone has shown promising results in various scientific research applications. It has been studied extensively for its anticancer properties and has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has also been studied for its anti-inflammatory properties and has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been studied for its neuroprotective effects and has been found to improve cognitive function and reduce neuroinflammation.
Propriétés
Nom du produit |
3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone |
|---|---|
Formule moléculaire |
C20H15N3O |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-2-pyridin-3-ylquinazolin-4-one |
InChI |
InChI=1S/C20H15N3O/c1-14-8-10-16(11-9-14)23-19(15-5-4-12-21-13-15)22-18-7-3-2-6-17(18)20(23)24/h2-13H,1H3 |
Clé InChI |
OKOMERYGOHLZPI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CN=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)
![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)








